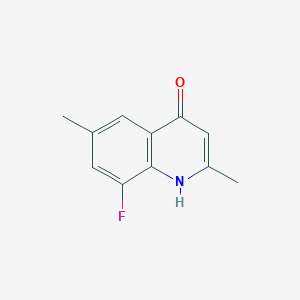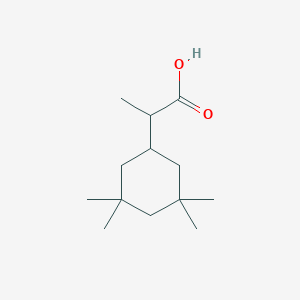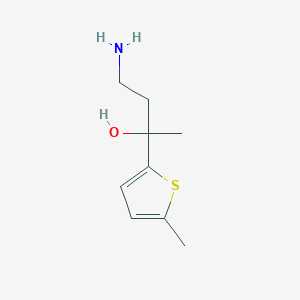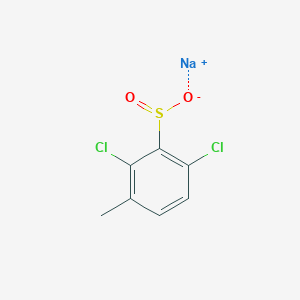
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₅Cl₂NaO₂S and a molecular weight of 247.07 g/mol . This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2,6-dichloro-3-methylbenzene-1-sulfinate, typically involves the sulfonylation of aromatic compounds. One common method is the reaction of 2,6-dichloro-3-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization or other separation techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications, including as a precursor for drug development, is ongoing.
Mecanismo De Acción
The mechanism of action of sodium 2,6-dichloro-3-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to other molecules, thereby modifying their chemical structure and properties. This reactivity is crucial in various synthetic pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 2,6-dichloro-3-methylbenzene-1-sulfinate is unique due to the presence of two chlorine atoms and a methyl group on the benzene ring. These substituents influence its reactivity and make it distinct from other sodium sulfinates. The chlorine atoms increase its electrophilicity, making it more reactive in certain chemical reactions .
Propiedades
Fórmula molecular |
C7H5Cl2NaO2S |
|---|---|
Peso molecular |
247.07 g/mol |
Nombre IUPAC |
sodium;2,6-dichloro-3-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Cl2O2S.Na/c1-4-2-3-5(8)7(6(4)9)12(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
CNPVQFAXGBTYDO-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=C(C=C1)Cl)S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13157796.png)
![5-{5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-2-yl}thiophene-2-carbonitrile](/img/structure/B13157800.png)
![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)
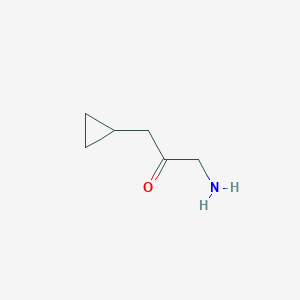
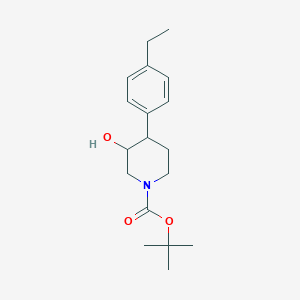


![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)

![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
